molecular formula C9H15ClN2 B12826226 3-Phenylpropane-1,2-diamine hydrochloride

3-Phenylpropane-1,2-diamine hydrochloride

Cat. No.: B12826226
M. Wt: 186.68 g/mol
InChI Key: ZLKIKWSZIDUXIR-UHFFFAOYSA-N
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Description

3-Phenylpropane-1,2-diamine hydrochloride is an organic compound that belongs to the class of diamines. It is characterized by a phenyl group attached to a propane chain with two amine groups at the first and second positions. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropane-1,2-diamine hydrochloride typically involves the reaction of 3-phenylpropanoic acid with ammonia or amines under specific conditions. One common method includes the reduction of 3-phenylpropanoic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-phenylpropanoic acid derivatives. This process is often conducted under high pressure and temperature conditions using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) .

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.

    Substitution: Acyl chlorides, isocyanates, and other electrophiles.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Amines.

    Substitution: Amides, ureas.

Mechanism of Action

The mechanism of action of 3-Phenylpropane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of aminopeptidase N (APN), the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of peptide bonds. This inhibition can lead to reduced tumor growth and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylpropane-1,2-diamine hydrochloride is unique due to its specific arrangement of the phenyl group and amine functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit APN sets it apart from other diamines, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

3-phenylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,10-11H2;1H

InChI Key

ZLKIKWSZIDUXIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CN)N.Cl

Origin of Product

United States

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